An In-Depth Technical Guide to Hydrazine Sulfate-¹⁵N₂: Properties, Synthesis, and Applications in Modern Research
An In-Depth Technical Guide to Hydrazine Sulfate-¹⁵N₂: Properties, Synthesis, and Applications in Modern Research
This guide provides a comprehensive technical overview of Hydrazine sulfate-¹⁵N₂, a stable isotope-labeled compound of significant interest to researchers, medicinal chemists, and drug development professionals. Its utility as a tracer in metabolic studies and as a versatile reagent in organic synthesis makes a thorough understanding of its properties and handling essential. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind its use.
Core Molecular and Physical Characteristics
Hydrazine sulfate-¹⁵N₂ is the sulfate salt of hydrazine in which both nitrogen atoms are the heavy isotope, nitrogen-15. This isotopic enrichment is the key to its utility in a range of sophisticated analytical techniques. The compound is a white, odorless, crystalline solid at room temperature.[1][2] Unlike its volatile and highly reactive parent compound, hydrazine, the salt form offers greater stability and ease of handling, making it a preferred reagent in many laboratory settings.[2]
A critical aspect for any researcher is the precise characterization of their reagents. The fundamental properties of Hydrazine sulfate-¹⁵N₂ are summarized below to provide a baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 88491-70-7 | [3] |
| Molecular Formula | H₆¹⁵N₂O₄S | [4] |
| Molecular Weight | ~132.11 g/mol | [5] |
| Appearance | White crystalline solid | |
| Melting Point | 254 °C (decomposes) | [6] |
| Density | 1.378 g/cm³ | [6] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | N/A |
Solubility Profile: A Key Parameter for Experimental Design
The solubility of Hydrazine sulfate-¹⁵N₂ is a crucial factor in its application, particularly in designing reaction conditions and preparing solutions for analytical studies. It is sparingly soluble in cold water, with its solubility increasing significantly with temperature.[7] This property can be exploited for purification by recrystallization. Conversely, it is practically insoluble in ethanol, a characteristic that can be utilized for precipitation and washing.[6]
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Source(s) |
| Water | 20 | 2.87 | [4][7] |
| Water | 25 | 3.41 | [4][7] |
| Water | 30 | 3.89 | [4][7] |
| Water | 40 | 4.16 | [4][7] |
| Water | 50 | 7.0 | [4][7] |
| Water | 60 | 9.07 | [4][7] |
| Water | 80 | 14.4 | [4][7] |
| Ethanol | 25 | 0.04 | [6] |
Chemical Properties and Reactivity
Hydrazine sulfate-¹⁵N₂ exhibits the characteristic reactivity of a hydrazine salt. It is a potent reducing agent and its reactions are central to its utility in organic synthesis.[8] The sulfate salt is stable in air, a significant advantage over hydrazine hydrate.[7] However, it is incompatible with strong bases, which will liberate the free, and more hazardous, hydrazine. It is also incompatible with strong oxidizing agents, with which it can react violently.[7]
Acid-Base Chemistry
In aqueous solution, Hydrazine sulfate-¹⁵N₂ is acidic due to the protonation of the hydrazine moiety. The key equilibrium is the deprotonation of the hydrazinium ion. Understanding this equilibrium is vital for controlling its reactivity.
Caption: Acid-base equilibrium of the hydrazinium ion.
Key Synthetic Reactions
The synthetic utility of Hydrazine sulfate-¹⁵N₂ mirrors that of its unlabeled counterpart. Its role as a nucleophile and a reducing agent is paramount in the synthesis of a wide range of compounds, including many active pharmaceutical ingredients (APIs).[8][9]
-
Hydrazone Formation: It readily condenses with aldehydes and ketones to form hydrazones. This reaction is often the first step in the Wolff-Kishner reduction.[9][10]
-
Wolff-Kishner Reduction: This classic reaction reduces the carbonyl group of aldehydes and ketones to a methylene group under basic conditions. The use of hydrazine sulfate, a solid, offers handling advantages over the traditionally used hydrazine hydrate.[4][11] The overall transformation is a cornerstone of synthetic organic chemistry.
Caption: The two-stage process of the Wolff-Kishner reduction.
-
Heterocycle Synthesis: Hydrazine is a key building block for nitrogen-containing heterocyclic compounds such as pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry.[9]
Laboratory Synthesis of Hydrazine Sulfate-¹⁵N₂
While commercially available, an understanding of the synthesis of Hydrazine sulfate-¹⁵N₂ is valuable for researchers. The synthesis typically involves the reaction of ¹⁵N-labeled hydrazine (or its hydrate) with sulfuric acid.[12] A common laboratory-scale preparation would adapt established procedures for the unlabeled compound, starting from a ¹⁵N-labeled precursor. The following is a representative protocol based on the reaction of hydrazine hydrate with sulfuric acid.
Protocol: Synthesis of Hydrazine Sulfate-¹⁵N₂ from Hydrazine-¹⁵N₂ Hydrate
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Hydrazine-¹⁵N₂ hydrate (H₂¹⁵N¹⁵NH₂·H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethanol
-
Ice bath
-
Stirring plate and magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Sulfuric Acid Solution: In a fume hood, carefully add a stoichiometric amount of concentrated sulfuric acid to chilled deionized water in a beaker placed in an ice bath. The addition should be slow and with constant stirring. This is a highly exothermic process.
-
Reaction: Slowly add the chilled, dilute sulfuric acid solution to a stirring solution of Hydrazine-¹⁵N₂ hydrate, also in an ice bath. A white precipitate of Hydrazine sulfate-¹⁵N₂ will form immediately.
-
Crystallization: Allow the mixture to stir in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to help in drying.[8]
-
Drying: Dry the purified Hydrazine sulfate-¹⁵N₂ in a desiccator or a vacuum oven at a low temperature.
Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical methods such as melting point determination and, ideally, ¹⁵N NMR spectroscopy to confirm the isotopic enrichment.
Applications in Research and Drug Development
The primary value of Hydrazine sulfate-¹⁵N₂ lies in its use as a stable isotope tracer, particularly in metabolic studies. The ¹⁵N label allows for the tracking of hydrazine-containing molecules and their metabolites in biological systems without the complications of radioactivity.[13][14]
Metabolic Fate and Mechanistic Toxicology Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates is a cornerstone of preclinical development. For drugs containing a hydrazine or hydrazide moiety, tracing the fate of the nitrogen atoms is crucial for identifying metabolites and understanding potential bioactivation pathways that could lead to toxicity.
A seminal study utilized ¹⁵N-labeled hydrazine administered to rats to trace its metabolic fate using ¹⁵N NMR spectroscopy.[13] This powerful technique allowed for the direct observation of ¹⁵N-containing metabolites in urine, providing unambiguous evidence for several metabolic pathways.
Caption: Metabolic pathways of hydrazine identified using ¹⁵N-labeling.[13]
This study demonstrated that hydrazine undergoes acetylation, condensation with endogenous keto-acids, and, significantly, cleavage of the N-N bond to form ammonia, which then enters the urea cycle.[13] Such information is invaluable for drug development, as it can help to:
-
Identify Reactive Metabolites: Elucidate bioactivation pathways that may lead to the formation of toxic species.
-
Inform Drug Design: Guide the modification of drug candidates to block metabolic pathways that lead to toxicity.
-
Assess Drug Safety: Provide a deeper understanding of the potential for idiosyncratic drug reactions.
¹⁵N NMR Spectroscopy in Drug Discovery
Beyond metabolic studies, ¹⁵N-labeled compounds are powerful tools in NMR-based drug discovery.[7][15] While direct studies with Hydrazine sulfate-¹⁵N₂ are less common, the principles apply to drug candidates synthesized using it. For instance, a ¹⁵N-labeled protein can be used to study the binding of a small molecule. The chemical shifts of the amide nitrogens in the protein backbone are highly sensitive to their chemical environment. Ligand binding will cause perturbations in these shifts for amino acids at the binding site, allowing for rapid identification of the binding pocket and characterization of the binding affinity.[7][16]
Safety and Handling
Hydrazine sulfate is a toxic and potentially carcinogenic compound and must be handled with appropriate precautions.[17] It is toxic if swallowed, in contact with skin, or if inhaled.[3] All manipulations should be carried out in a certified chemical fume hood by personnel wearing appropriate PPE, including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information before use.
Conclusion
Hydrazine sulfate-¹⁵N₂ is more than just an isotopically labeled reagent; it is a key that unlocks a deeper understanding of biological and chemical processes. For researchers in drug development, its application in tracing metabolic pathways provides critical insights into the safety and efficacy of new chemical entities. Its utility as a stable, easy-to-handle source of hydrazine for the synthesis of complex molecules further solidifies its importance. By leveraging the unique properties of the ¹⁵N isotope, scientists can design more robust experiments, leading to safer and more effective medicines.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hydrazine Sulfate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Hydrazine. In Wikipedia. Retrieved from [Link]
-
ChemicalBook. (n.d.). hydrazine sulfate. Retrieved from [Link]
-
Wikipedia. (2024). Wolff–Kishner reduction. In Wikipedia. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, May 2). Hydrazine sulfate. Retrieved from [Link]
-
Wikipedia. (2024). Hydrazine sulfate. In Wikipedia. Retrieved from [Link]
-
Preece, N. E., Nicholson, J. K., & Timbrell, J. A. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 41(9), 1319–1324. Retrieved from [Link]
-
Reddit. (2024, July 20). Variation of Wolf-Kishner Reduction using hydrazine sulphate. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductions with Hydrazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Rosing, H., et al. (2014). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical Pharmacokinetics, 53(11), 967-975. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 23). Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, May 2). Hydrazine sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
-
Malfatti, M. A., & Ognibene, T. J. (2011). Early human ADME using microdoses and microtracers: bioanalytical considerations. Bioanalysis, 3(13), 1495-1506. Retrieved from [Link]
-
Timbrell, J. A. (1992). Study of Hydrazine Metabolism and Toxicity. Defense Technical Information Center. Retrieved from [Link]
-
IAEA. (2025, January 13). Application of 15N tracer studies in the investigation of higher plant inorganic nitrogen metabolism. Retrieved from [Link]
-
Jung, K., et al. (1987). [Standardized 15N-tracer Method for the Assessment of Protein Metabolism in Clinical Practice]. Zeitschrift für die gesamte innere Medizin und ihre Grenzgebiete, 42(18), 513-519. Retrieved from [Link]
-
Maher, A. D., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Metabolites, 12(5), 392. Retrieved from [Link]
-
University of Notre Dame. (2022, May 26). NMR of molecules large and small in biomedical research and drug design [Video]. YouTube. Retrieved from [Link]
-
Otten, E. J., et al. (2020). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine, 185(5-6), e566-e573. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
-
Street, J. C., et al. (1991). A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells. Biochemical Journal, 277(Pt 2), 485-492. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hydrazine sulfate - Wikipedia [en.wikipedia.org]
- 3. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemiis.com [chemiis.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Standardized 15N-tracer method for the assessment of protein metabolism in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
